(4-Bromo-7-fluoro-1H-indol-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a bromine atom at the 4th position, a fluorine atom at the 7th position, and a hydroxymethyl group at the 3rd position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Bromination: The indole core is brominated at the 4th position using bromine or a brominating agent such as N-bromosuccinimide.
Fluorination: The brominated indole is then fluorinated at the 7th position using a fluorinating agent like Selectfluor.
Hydroxymethylation: Finally, the indole derivative is hydroxymethylated at the 3rd position using formaldehyde and a reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems, and high-throughput screening to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl group using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can undergo reduction reactions, particularly the reduction of the bromine atom to a hydrogen atom using reducing agents like palladium on carbon.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, dichloromethane, room temperature.
Reduction: Palladium on carbon, hydrogen gas, room temperature.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Major Products Formed
Oxidation: (4-Bromo-7-fluoro-1H-indol-3-yl)formaldehyde.
Reduction: 7-Fluoro-1H-indol-3-ylmethanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-7-fluoro-1H-indol-3-yl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways depend on the specific biological context and target.
Comparison with Similar Compounds
Similar Compounds
(4-Bromo-1H-indol-3-yl)methanol: Lacks the fluorine atom at the 7th position.
(7-Fluoro-1H-indol-3-yl)methanol: Lacks the bromine atom at the 4th position.
(4-Bromo-7-fluoro-1H-indole): Lacks the hydroxymethyl group at the 3rd position.
Uniqueness
(4-Bromo-7-fluoro-1H-indol-3-yl)methanol is unique due to the presence of both bromine and fluorine atoms, as well as the hydroxymethyl group. This combination of substituents can result in distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H7BrFNO |
---|---|
Molecular Weight |
244.06 g/mol |
IUPAC Name |
(4-bromo-7-fluoro-1H-indol-3-yl)methanol |
InChI |
InChI=1S/C9H7BrFNO/c10-6-1-2-7(11)9-8(6)5(4-13)3-12-9/h1-3,12-13H,4H2 |
InChI Key |
UBVOLGCRDFTLFB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=CNC2=C1F)CO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.